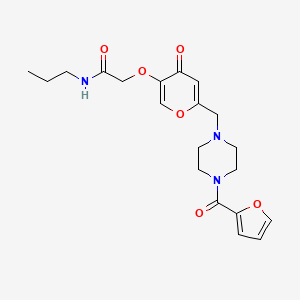

2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide

Description

Properties

IUPAC Name |

2-[6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O6/c1-2-5-21-19(25)14-29-18-13-28-15(11-16(18)24)12-22-6-8-23(9-7-22)20(26)17-4-3-10-27-17/h3-4,10-11,13H,2,5-9,12,14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZOKMKSRBVSROT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide typically involves multiple steps:

Formation of the furan-2-carbonyl piperazine intermediate: This step involves the reaction of furan-2-carbonyl chloride with piperazine under basic conditions.

Attachment of the pyran ring: The intermediate is then reacted with a suitable pyran precursor under acidic or basic conditions to form the pyran ring.

Final coupling: The resulting compound is then coupled with N-propylacetamide under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Oxidized furan derivatives.

Reduction: Alcohol derivatives of the original compound.

Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research indicates that compounds with similar structures have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in cancer biology. HDAC inhibitors can induce cell cycle arrest and apoptosis in cancer cells, making them potential therapeutic agents for various cancers .

- The incorporation of furan and piperazine moieties enhances the compound's ability to interact with biological targets involved in tumor growth and metastasis.

-

Neuropharmacology :

- Compounds containing piperazine derivatives have been studied for their effects on neurotransmitter systems. They may exhibit anxiolytic or antidepressant properties through modulation of serotonin receptors .

- The unique structure of this compound allows for potential interactions with both serotonergic and dopaminergic pathways, which could be explored for treating mood disorders.

-

Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

- IDO is an enzyme that plays a role in immune regulation and tumor-induced immunosuppression. Compounds that inhibit IDO can enhance the efficacy of cancer therapies by reversing immune suppression .

- The application of this compound in modulating IDO activity presents a promising approach to improve anti-cancer treatments.

Biochemical Studies

- Protein Interaction Studies :

- Structure-Activity Relationship (SAR) Studies :

Case Studies

Mechanism of Action

The mechanism of action of 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide involves its interaction with specific molecular targets. The furan and piperazine moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

| Property | Target Compound (N-propyl) | N-Phenyl Analog |

|---|---|---|

| Molecular Weight | ~495.5 g/mol | ~529.6 g/mol |

| Substituent (Acetamide) | Propyl (C₃H₇) | Phenyl (C₆H₅) |

| Calculated logP* | ~2.1 | ~3.0 |

| Hydrogen Bond Acceptors | 9 | 9 |

| Rotatable Bonds | 8 | 7 |

*logP estimated via fragment-based methods (e.g., XLogP3).

Key Findings :

Lipophilicity : The N-propyl variant exhibits reduced logP compared to the N-phenyl analog, suggesting improved aqueous solubility. This aligns with the general trend where alkyl chains impart moderate hydrophobicity, while aromatic groups (e.g., phenyl) increase logP .

In contrast, the flexible N-propyl chain may enhance binding pocket compatibility in less constrained environments.

Metabolic Stability : Alkyl chains like propyl are less prone to oxidative metabolism compared to phenyl groups, which may undergo cytochrome P450-mediated hydroxylation. This could translate to a longer half-life for the N-propyl derivative .

Broader Structural Analogues

- Piperazine Modifications : Replacing the furan-2-carbonyl group with other acyl units (e.g., acetyl or benzoyl) reduces hydrogen-bonding capacity and alters target selectivity. For example, benzoyl-piperazine derivatives often show enhanced affinity for serotonin receptors .

Research Implications and Limitations

Current comparisons rely heavily on computational predictions and structural extrapolation due to a lack of published experimental data for the target compound. The N-phenyl analog, referenced in a 2004 study, may have served as a precursor in structure-activity relationship (SAR) campaigns, but its biological activity profile remains unclear . Future work should prioritize empirical assays (e.g., kinase inhibition screens, solubility measurements) to validate theoretical advantages of the N-propyl substitution.

Biological Activity

The compound 2-((6-((4-(furan-2-carbonyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N-propylacetamide (CAS Number: 898455-75-9) is a complex organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including a furan ring, a piperazine moiety, and a pyran derivative, suggest diverse pharmacological properties. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 437.4 g/mol. The compound features several functional groups that may contribute to its biological activity:

| Property | Value |

|---|---|

| Molecular Formula | C23H23N3O6 |

| Molecular Weight | 437.4 g/mol |

| CAS Number | 898455-75-9 |

The mechanism of action for this compound involves its interaction with specific biological targets, potentially including enzymes and receptors involved in various cellular pathways. Preliminary studies suggest that it may exert effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes related to metabolic pathways.

- Receptor Modulation : It could interact with neurotransmitter receptors, influencing synaptic transmission.

- Cellular Signaling : By affecting signaling pathways, it may induce apoptosis or cell cycle arrest in cancer cells.

Anticancer Properties

Recent research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study highlighted that related pyran derivatives demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin against A431 and Jurkat cell lines, suggesting potent anticancer activity .

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity of compounds within the same structural family. For example, derivatives have shown effectiveness in animal models for epilepsy, indicating potential utility in treating seizure disorders .

Case Study 1: Cytotoxic Activity

A series of experiments were conducted to evaluate the cytotoxic effects of various derivatives on different cancer cell lines. The results indicated that certain modifications to the piperazine ring enhanced the anticancer properties significantly:

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | A431 | <10 | |

| Compound B | Jurkat | <5 | |

| Compound C (target) | HT29 | <15 |

Case Study 2: Anticonvulsant Evaluation

In a separate study focusing on anticonvulsant properties, several novel derivatives were synthesized and tested. The findings revealed that certain structural features correlated with increased protective effects against induced seizures in rodent models:

Q & A

Q. How can the structural identity and purity of the compound be experimentally confirmed?

- Methodological Answer: Structural confirmation requires a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to map hydrogen and carbon environments, Mass Spectrometry (MS) to verify molecular weight and fragmentation patterns, and Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1620–1700 cm⁻¹) . Purity is assessed via High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) with reference standards .

Q. What are critical parameters for optimizing synthesis yield and purity?

- Methodological Answer: Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during amide coupling to avoid side reactions) .

- pH adjustment (e.g., neutral conditions for nucleophilic substitutions) .

- Reaction time optimization (e.g., extended stirring for piperazine derivatization) .

- Use of inert atmospheres (e.g., nitrogen/argon) to prevent oxidation of sensitive intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies evaluate the role of the furan-2-carbonyl-piperazine moiety?

Q. What methodologies resolve discrepancies in biological activity data across synthesis batches?

- Methodological Answer: Discrepancies may arise from:

- Impurity profiles : Use LC-MS/MS to identify byproducts and optimize purification (e.g., column chromatography gradients) .

- Crystallinity differences : Perform X-ray crystallography or Differential Scanning Calorimetry (DSC) to assess polymorphic forms .

- Batch-to-batch variability : Standardize reaction conditions (e.g., solvent purity, catalyst ratios) and validate via statistical design of experiments (DoE) .

Q. How can receptor binding assays elucidate the compound’s mechanism of action?

- Methodological Answer: Use radioligand displacement assays (e.g., ³H-labeled competitors) to measure affinity for targets like GPCRs or kinases. For example, in , similar compounds showed µM-range binding to serotonin receptors via competitive assays . Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can quantify binding kinetics (e.g., Kd, kon, koff) .

Q. What strategies improve solubility for in vivo testing?

- Methodological Answer:

- Salt formation : Screen counterions (e.g., HCl, sodium) to enhance aqueous solubility .

- Prodrug design : Modify the acetamide group with hydrolyzable esters for better bioavailability .

- Co-solvent systems : Use PEG-400 or cyclodextrins in formulation studies .

Data Contradiction Analysis

Q. How to address conflicting data on metabolic stability in preclinical models?

- Methodological Answer:

- Species-specific metabolism : Compare microsomal stability assays (human vs. rodent liver microsomes) to identify interspecies differences .

- Metabolite profiling : Use HR-MS/MS to detect oxidative metabolites (e.g., furan ring hydroxylation) and correlate with instability .

Structural Analog Comparisons

Q. What structural analogs provide insights into pharmacological optimization?

- Key Examples (from and ):

| Compound Feature | Biological Activity | Reference |

|---|---|---|

| Piperazine-free analog | Reduced kinase inhibition | |

| Furan-to-thiophene substitution | Improved metabolic stability | |

| These analogs highlight the necessity of the piperazine-furan motif for target engagement . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.